molecular formula C17H18ClNO2S B2732907 2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1797546-04-3

2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B2732907
CAS RN: 1797546-04-3
M. Wt: 335.85
InChI Key: RYRCRJALJPULFJ-UHFFFAOYSA-N
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Description

2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use in the treatment of various types of cancer. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which work by blocking the activity of BTK, a protein that is involved in the growth and survival of cancer cells.

Mechanism of Action

2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide works by inhibiting the activity of BTK, a protein that is involved in the signaling pathways that promote the growth and survival of cancer cells. By blocking BTK, 2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide prevents the activation of downstream signaling pathways that are necessary for cancer cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide has been shown to have other biochemical and physiological effects. For example, 2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide has been shown to modulate the activity of immune cells, such as T cells and natural killer cells, which play an important role in the body's immune response to cancer. 2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide has also been shown to inhibit the production of cytokines, which are molecules that are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its specificity for BTK, which allows for targeted inhibition of this protein without affecting other signaling pathways. 2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide also has good pharmacokinetic properties, meaning that it is well-absorbed and distributed throughout the body, which allows for effective delivery to cancer cells. One limitation of using 2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide in lab experiments is that its efficacy may vary depending on the type of cancer being studied and the specific genetic mutations present in the cancer cells.

Future Directions

There are several future directions for the study of 2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide in cancer treatment. One potential application is in the treatment of solid tumors, such as lung cancer and breast cancer, which have been shown to have increased BTK activity. Another future direction is in the development of combination therapies that incorporate 2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, further studies are needed to better understand the mechanisms of resistance to BTK inhibitors, which may inform the development of strategies to overcome this resistance.

Synthesis Methods

The synthesis of 2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling of these compounds to form the target molecule. The exact details of the synthesis method are proprietary information and have not been disclosed in the scientific literature.

Scientific Research Applications

2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. 2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide has also been studied in combination with other cancer therapies, such as chemotherapy and immunotherapy, and has shown promising results in enhancing the efficacy of these treatments.

properties

IUPAC Name

2-chloro-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-11-22-14)13-7-9-21-10-8-13/h1-6,11,13H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRCRJALJPULFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide

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